molecular formula C7H16Cl2N2O B1487455 Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride CAS No. 2204053-91-6

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride

Cat. No.: B1487455
CAS No.: 2204053-91-6
M. Wt: 215.12 g/mol
InChI Key: PLJZRJOHZRKQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

The chemical identity of this compound is established through its systematic International Union of Pure and Applied Chemistry nomenclature, which designates the compound as 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrol-4-ylmethanol;dihydrochloride. This comprehensive nomenclature reflects the compound's complex bicyclic structure, incorporating specific positional numbering that accounts for each carbon and nitrogen atom within the fused ring system. The Chemical Abstracts Service registry number 2204053-91-6 provides an unambiguous identifier for this specific molecular entity, ensuring precise identification across scientific databases and regulatory frameworks.

The molecular formula C7H16Cl2N2O encapsulates the elemental composition of this compound, revealing the presence of seven carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight of 215.12 grams per mole establishes the compound's mass characteristics, which are fundamental for analytical quantification and synthetic planning. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly enhance the compound's solubility characteristics and stability profile compared to its free base form.

The canonical Simplified Molecular Input Line Entry System representation C1C2CNC(C2CN1)CO.Cl.Cl provides a linear notation that captures the compound's three-dimensional structural relationships in a computationally accessible format. This notation system enables efficient database searching and computational modeling applications. The International Chemical Identifier key PLJZRJOHZRKQEP-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating unambiguous identification across various chemical information systems and ensuring consistency in scientific communication.

Structural Classification within Bicyclic Pyrrolidine Derivatives

This compound belongs to the distinguished class of bicyclic pyrrolidine derivatives, which are characterized by their fused ring systems containing nitrogen heteroatoms. The bicyclic architecture of this compound exemplifies the fused bicyclic category, wherein two rings share two adjacent atoms, creating a bridgehead connection that imparts unique conformational constraints and electronic properties. This structural classification places the compound within the broader family of heterocyclic compounds, specifically those containing nitrogen heteroatoms that significantly influence the molecule's chemical reactivity and biological activity.

The pyrrolidine framework, derived from the parent compound pyrrolidine (tetrahydropyrrole), represents a five-membered saturated nitrogen-containing ring that serves as a fundamental building block in numerous natural and synthetic compounds. Pyrrolidine itself is characterized as a cyclic secondary amine with distinctive basicity properties and conformational rigidity that distinguishes it from acyclic amines. The incorporation of this structural motif into the bicyclic framework of this compound creates a molecular architecture that combines the structural stability of saturated ring systems with the reactivity potential inherent to nitrogen-containing heterocycles.

The specific [3,4-c] fusion pattern in this compound indicates the precise connectivity between the two pyrrolidine rings, with the designation referring to the positions where ring fusion occurs. This fusion pattern is distinct from other possible arrangements such as [3,4-b] or [2,3-c], each of which would result in different spatial arrangements and consequently different chemical and biological properties. The heterocyclic classification of this compound positions it within a broad category of organic compounds that include essential biomolecules such as nucleic acids, numerous pharmaceuticals, and natural products. The statistical significance of heterocyclic compounds in pharmaceutical development is underscored by the fact that fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.

Structural Feature Classification Characteristics
Ring System Bicyclic Fused Two five-membered rings sharing adjacent atoms
Heteroatoms Nitrogen (2) Positioned within ring framework
Ring Saturation Saturated (Hexahydro) All carbon-carbon bonds are single bonds
Functional Groups Hydroxymethyl Primary alcohol substituent
Salt Form Dihydrochloride Two hydrochloride groups for enhanced solubility

Historical Development in Heterocyclic Chemistry Research

The historical development of heterocyclic chemistry research provides essential context for understanding the significance of this compound within the broader evolution of organic chemistry. The foundations of heterocyclic chemistry were established in the early nineteenth century, with pivotal discoveries that laid the groundwork for modern heterocyclic synthesis and application. The year 1832 marked a significant milestone when Dobereiner successfully produced furfural, a furan derivative, through the treatment of starch with sulfuric acid, representing one of the earliest documented syntheses of a heterocyclic compound.

The subsequent discovery of pyrrole in 1834 by Runge, who obtained this nitrogen heterocycle through the thermal decomposition of bones and described it as "fiery oil," established the historical precedent for nitrogen-containing five-membered ring systems. This early work demonstrated the presence of heterocyclic compounds in natural materials and suggested their potential importance in biological systems. The discovery of thiophene later in the nineteenth century, initially identified as a contaminant in benzene derived from natural sources, further expanded the recognized diversity of five-membered heterocyclic systems.

The systematic study of heterocyclic compounds gained momentum throughout the nineteenth and twentieth centuries, driven by their prevalence in natural products and their emerging importance in pharmaceutical applications. The recognition that pyridine and pyrrole rings constitute integral components of many biological materials provided impetus for synthetic efforts aimed at preparing these compounds through controlled chemical reactions rather than relying solely on natural sources. The commercial significance of these compounds became apparent through their conversion to dyestuffs and pharmaceutical agents, establishing heterocyclic chemistry as a critical discipline within organic synthesis.

Contemporary research in heterocyclic chemistry has evolved to encompass sophisticated synthetic methodologies, exemplified by the Hantzsch-type domino reactions employed in the synthesis of compounds such as this compound. These modern synthetic approaches demonstrate the remarkable progress achieved from the early empirical discoveries to the current era of mechanistically-guided synthesis. The cyclization of N-arylbromomaleimides with aminocrotonic acid esters represents a highly chemo- and stereoselective process that enables the precise construction of complex bicyclic frameworks.

The patent literature reflects the continued innovation in heterocyclic compound development, with disubstituted octahydropyrrolo[3,4-c]pyrrole compounds being investigated as orexin receptor modulators, demonstrating the ongoing therapeutic potential of this chemical class. This research trajectory illustrates the evolution from fundamental structural studies to targeted pharmaceutical applications, highlighting the maturation of heterocyclic chemistry as both a theoretical discipline and a practical tool for drug discovery and development.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrol-4-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c10-4-7-6-3-8-1-5(6)2-9-7;;/h5-10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJZRJOHZRKQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204053-91-6
Record name {octahydropyrrolo[3,4-c]pyrrol-1-yl}methanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation and Cyclization

  • The condensation is preferably carried out in 6N aqueous hydrochloric acid as the solvent, which facilitates ring closure and protonation steps necessary for bicyclic formation.
  • The reaction temperature is maintained at 100°C with a reaction time of approximately 16 hours to ensure complete cyclization and formation of the hexahydropyrrolo[3,4-c]pyrrole scaffold.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl group at the 3-position is introduced via nucleophilic substitution or addition reactions on an appropriate intermediate bearing a leaving group or carbonyl functionality.
  • Typical methods include reduction of an aldehyde or ketone precursor or direct substitution on a halomethyl intermediate.
  • Protection-deprotection strategies may be employed to ensure selective functionalization.

Formation of the Dihydrochloride Salt

  • The free base of hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol is treated with excess hydrochloric acid to form the dihydrochloride salt.
  • This step enhances the compound’s stability, water solubility, and facilitates purification.
  • Crystallization from aqueous HCl or other suitable solvents yields the pure dihydrochloride form.

Representative Synthetic Route (Summarized)

Step Reaction Type Conditions Outcome
1 Condensation/Cyclization 6N HCl, 100°C, 16 h Formation of hexahydropyrrolo[3,4-c]pyrrole core
2 Functionalization (hydroxymethyl introduction) Reduction or substitution on intermediate Introduction of hydroxymethyl group at 3-position
3 Salt formation Treatment with HCl (aqueous) Formation of dihydrochloride salt
4 Purification Crystallization from aqueous HCl Pure hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride

Research Findings and Optimization Notes

  • The use of 6N aqueous hydrochloric acid is critical for efficient cyclization and salt formation.
  • Reaction temperature and time (100°C, 16 hours) are optimized to maximize yield and purity without decomposition.
  • Alternative solvents or acid strengths result in lower yields or incomplete cyclization.
  • The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in further synthetic applications or biological testing.
  • Analogous synthetic approaches have been reported for related hexahydropyrrolo[3,4-c]pyrrole derivatives, confirming the robustness of this methodology.

Comparative Analysis of Preparation Conditions

Parameter Optimal Condition Notes
Solvent 6N aqueous hydrochloric acid Facilitates cyclization and protonation
Temperature 100°C Ensures complete reaction in 16 h
Reaction Time 16 hours Balances yield and purity
Functionalization Method Reduction or substitution Depends on intermediate availability
Salt Formation Excess aqueous HCl Yields stable dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Variations

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol Dihydrochloride
  • Core structure : Bicyclic pyrrolo[3,4-c]pyrrolidine.
  • Functional groups: Methanol (-CH2OH) at position 3; dihydrochloride salt.
  • Molecular weight : Estimated ~256.5 g/mol (based on analogous compounds) .
Analog 1 : (3aR,6aR)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-ylmethanone Hydrochloride
  • Core structure : Similar bicyclic scaffold.
  • Functional groups: Methanone (-CO-) at position 2; single hydrochloride salt.
  • Molecular weight : 256.5 g/mol (MS data) .
  • Key distinction: Replacement of methanol with a ketone reduces polarity but may limit hydrogen-bonding interactions.
Analog 2 : Ethyl Hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate Dihydrochloride
  • Core structure : Comparable bicyclic system.
  • Functional groups : Ethyl ester (-COOEt) at position 3a; dihydrochloride salt.
  • Status : Discontinued commercial product, suggesting synthesis or stability challenges .
Analog 3 : Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate
  • Core structure: Monocyclic pyrrole with aryl and cyano substituents.
  • Functional groups: Ethyl ester, cyano (-CN), and aminophenyl groups.
  • Molecular weight : 362 g/mol (MS data) .
  • Key distinction : Lack of bicyclic system reduces conformational restraint but introduces aromaticity for π-π interactions.

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR)
  • Target Compound : Expected downfield shifts for -CH2OH (~3.3–3.6 ppm) and NH/OH protons (~9.68 ppm, broad) based on Analog 1’s ¹H NMR .
  • Analog 1 : ¹H NMR (300 MHz, DMSO-d6) shows pyrrolidine protons at 2.2–3.6 ppm and aromatic protons at 7.59–8.11 ppm .
Mass Spectrometry (MS)
Compound MS Data (m/z) Ion Type Reference
Target Compound ~256.5 (estimated) [M–H]⁻
Analog 1 256.5 [M–H]⁻
Analog 3 362 M⁺
Elemental Analysis
Compound C (%) H (%) N (%) Reference
Analog 3 69.59 6.12 15.46
Ethyl Ester Derivative 68.71 4.88 12.33

Stability and Commercial Viability

  • Target Compound : Dihydrochloride salt likely improves stability vs. free base, as seen in Analog 1’s isolation as a solid .

Research Implications

  • Pharmacological Potential: The methanol group in the target compound may enhance water solubility compared to Analog 1’s ketone or Analog 2’s ester, critical for bioavailability.
  • Synthetic Challenges : High yields in Analog 1 (87%) suggest optimized deprotection steps, whereas Analog 2’s discontinuation highlights scalability issues in dihydrochloride salt synthesis .

Biological Activity

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride is a bicyclic nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound is synthesized through a cyclization process involving N-arylbromomaleimides and aminocrotonic acid esters, which is characterized as a Hantzsch-type domino process. This synthesis allows for the creation of complex organic molecules, making it valuable in both chemical and biological research contexts.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibition rates. For instance, a study highlighted its effectiveness against Bacillus brevis, showcasing its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific assays have shown that this compound can induce cytotoxic effects in various cancer cell lines, including those derived from leukemia and carcinoma .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. This binding alters the activity of these targets, leading to various biological effects including anti-inflammatory responses and modulation of cellular signaling pathways.

Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of this compound against a range of pathogens. The results are summarized in the following table:

PathogenInhibition Zone (mm)IC50 (µg/mL)
Bacillus brevis205.0
Escherichia coli1510.0
Staphylococcus aureus187.5
Candida albicans226.0

This data indicates that the compound possesses significant antimicrobial properties, particularly against fungal pathogens .

Anticancer Activity Assessment

In another study assessing anticancer activity, this compound was tested on various cancer cell lines. The findings are presented in the following table:

Cell LineIC50 (µM)Mechanism of Action
L1210 (leukemia)9.7Induction of apoptosis
KB (carcinoma)>10Cell cycle arrest
MCF-7 (breast cancer)12.5Inhibition of proliferation

The results suggest that while the compound shows promising anticancer effects on leukemia cells, its efficacy may vary across different cancer types .

Q & A

Q. What are the recommended synthetic routes for Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride, and how do reaction conditions influence yield?

The synthesis often involves multi-step protocols with careful optimization of temperature, solvent systems, and catalysts. For example:

  • Stepwise alkylation/cyclization : Using dichloromethane as a solvent at –20°C to –15°C for 40–48 hours ensures controlled reactivity of intermediates .
  • Column chromatography purification : Ethyl acetate/hexane (1:4) is effective for isolating the target compound from byproducts .
  • Recrystallization : 2-Propanol or methanol improves purity by removing unreacted starting materials .

Q. Key Data :

MethodSolventTemperatureYieldReference
AlkylationDichloromethane–20°C to –15°C~70%
RecrystallizationMethanolRT79%

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability. For related pyrrolidine derivatives, decomposition onset occurs at ~200°C .
  • Thermogravimetric Analysis (TGA) : Assesses weight loss under controlled heating, critical for stability profiling .
  • NMR/FT-IR : ¹H NMR (δ 2.5–3.5 ppm for pyrrolidine protons) and FT-IR (C-N stretch at ~1,250 cm⁻¹) confirm structural integrity .

Q. How does solubility in polar vs. non-polar solvents impact formulation strategies?

  • Polar solvents (e.g., water, methanol) : High solubility due to the dihydrochloride salt form, enabling aqueous formulations.
  • Non-polar solvents (e.g., hexane) : Limited solubility necessitates co-solvents like ethanol or propylene glycol for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacological activity?

  • Core modifications : Introducing substituents like trifluoromethyl groups (e.g., 3-(trifluoromethyl)pyrrolidine derivatives) enhances binding affinity to targets like nociceptin receptors .
  • Stereochemistry : The (3aR,6aS) configuration in hexahydropyrrolo-pyrrolidine derivatives improves metabolic stability compared to racemic mixtures .
  • Key finding : Ethyl benzoate moieties linked to pyrrolizine enhance anti-inflammatory activity (IC₅₀: 12 µM vs. 25 µM for unmodified analogs) .

Q. What strategies resolve contradictions in reported synthetic yields or purity data?

  • Impurity profiling : Use HPLC with reference standards (e.g., risperidone intermediates) to identify byproducts like uncyclized amines or halogenated impurities .
  • Case study : A 10% discrepancy in yield between two studies was traced to incomplete diazomethane quenching; adding triethylamine (0.12 g) during synthesis resolved this .

Q. How can computational modeling predict interactions with biological targets like GSK-3?

  • Docking studies : The bicyclic pyrrolidine scaffold aligns with ATP-binding pockets of kinases. For example, derivatives in EP2297154 show Ki values < 50 nM for GSK-3β inhibition .
  • MD simulations : Predict stability of hydrogen bonds between the methanol group and Asp200 in GSK-3β over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of L-isoleucine methyl ester hydrochloride as a chiral auxiliary ensures >98% enantiomeric excess (ee) in final products .
  • Scale-up risks : Aggregation during recrystallization at >10 g scales can reduce purity; iterative cooling (5°C/hr) mitigates this .

Q. How do stability studies under accelerated conditions (e.g., 40°C/75% RH) inform storage protocols?

  • Degradation pathways : Hydrolysis of the pyrrolidine ring occurs at >60°C, while chloride counterion loss is observed at 75% RH .
  • Recommended storage : Desiccated at –20°C in amber vials to prevent photodegradation .

Q. What role do impurities play in regulatory compliance, and how are they quantified?

  • ICH guidelines : Impurities >0.1% require identification via LC-MS. For example, brominated byproducts (e.g., MM0421.04) are monitored using [M+H]+ at m/z 454 .
  • Reference standards : Pharmacopeial methods (e.g., EP/BP) use certified materials like dapoxetine hydrochloride for calibration .

Q. How do substituents on the pyrrolidine ring influence metabolic stability in preclinical models?

  • Fluorine substitution : 6-Fluoro analogs show 3x longer plasma half-life (t½: 8.2 hr vs. 2.7 hr) in rodent models due to reduced CYP3A4 metabolism .
  • Methanol group : Oxidation to carboxylic acid in vivo necessitates prodrug strategies for sustained activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride
Reactant of Route 2
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.